4-fluoro-N-(4-methylphenyl)benzamide
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Overview
Description
4-Fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-fluoro and 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methylphenyl)benzamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to those used in laboratory settings, with optimizations for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Scientific Research Applications
4-Fluoro-N-(4-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methylphenyl)benzamide is not well-documented. as a benzamide derivative, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The specific pathways and targets would depend on the context of its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methyl-N-(4-methylphenyl)benzamide: Similar structure with an additional methyl group on the nitrogen.
4-Fluoro-N-(4-methoxybenzyl)benzamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
4-Fluoro-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-fluoro-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMLKPLYFXRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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